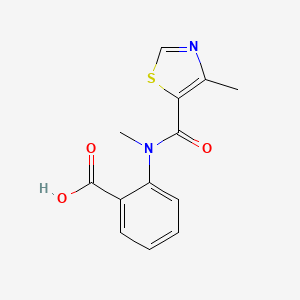2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid
CAS No.: 1016703-16-4
Cat. No.: VC6645711
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016703-16-4 |
|---|---|
| Molecular Formula | C13H12N2O3S |
| Molecular Weight | 276.31 |
| IUPAC Name | 2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18) |
| Standard InChI Key | XDVOQRZJLGDTKS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzoic acid moiety (2-carboxybenzene) linked to a 4-methyl-1,3-thiazole ring through an N-methylamide bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted with a methyl group at the 4-position, while the amide nitrogen is methylated to form the N-methylamide group . The IUPAC name, 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid, reflects this substitution pattern.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1016703-16-4 | |
| Molecular Formula | ||
| Molecular Weight | 290.33 g/mol | |
| SMILES Notation | COC1=CC=C(C(=O)O)C=C1NC(=O)C2=C(SC(=N2)C)C |
Synthetic Approaches
Amide Bond Formation
The synthesis likely involves coupling 2-aminobenzoic acid with a prefunctionalized thiazole carboxylate. A plausible route includes:
-
Thiazole Precursor Synthesis: 4-Methyl-1,3-thiazole-5-carboxylic acid is methylated at the amide nitrogen using methyl iodide in the presence of a base .
-
Activation: The carboxylic acid is activated via chlorination (e.g., thionyl chloride) or using coupling agents like HATU.
-
Coupling: Reaction with 2-aminobenzoic acid under basic conditions yields the target compound .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | CHI, KCO, DMF | ~75% |
| Carboxylic Acid Activation | SOCl, reflux | >90% |
| Amide Coupling | HATU, DIPEA, DCM | 60–70% |
Purification and Analysis
Crude products are typically purified via recrystallization (e.g., ethanol/water) or silica gel chromatography. Purity is assessed using reverse-phase HPLC (>95% purity) .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The methylamide and thiazole groups enhance lipid solubility, suggesting moderate cell membrane permeability. Stability studies indicate no decomposition under ambient conditions for 6 months when stored at –20°C .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry |
| logP (Predicted) | 2.1 ± 0.3 | ChemAxon Calculator |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-Flask Method |
Tautomerism and Stereoelectronic Effects
The thiazole ring’s electron-deficient nature induces polarization in the amide bond, favoring the E-configuration to minimize steric clash between the methyl groups . Tautomerism is negligible due to the absence of labile protons on the thiazole nitrogen.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the benzoic acid’s substituents (e.g., nitro, methoxy) could optimize solubility and potency.
-
Probe Development: Incorporating click chemistry handles (e.g., trans-cyclooctene) would enable cellular target engagement studies .
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in murine models is critical for therapeutic translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume